molecular formula C15H12Cl2N2O B13997937 2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol CAS No. 38052-90-3

2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol

Cat. No.: B13997937
CAS No.: 38052-90-3
M. Wt: 307.2 g/mol
InChI Key: WGDWOTPDDIHYIR-UHFFFAOYSA-N
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Description

2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol is a synthetic aromatic amine derivative characterized by a phenanthridine core substituted with chlorine atoms at positions 3 and 8, and an ethanolamine group linked via an amino bridge at position 4. The chlorinated aromatic system may enhance binding affinity to biological targets, while the ethanolamine moiety could influence solubility and pharmacokinetics .

Properties

CAS No.

38052-90-3

Molecular Formula

C15H12Cl2N2O

Molecular Weight

307.2 g/mol

IUPAC Name

2-[(3,8-dichlorophenanthridin-6-yl)amino]ethanol

InChI

InChI=1S/C15H12Cl2N2O/c16-9-1-3-11-12-4-2-10(17)8-14(12)19-15(13(11)7-9)18-5-6-20/h1-4,7-8,20H,5-6H2,(H,18,19)

InChI Key

WGDWOTPDDIHYIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C=CC(=CC3=NC(=C2C=C1Cl)NCCO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol typically involves the reaction of 3,8-dichlorophenanthridine with ethanolamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as palladium or copper, can enhance the reaction efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Medicine: Explored for its potential use in the development of new therapeutic agents for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol involves its interaction with cellular targets, such as DNA and enzymes. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting cell proliferation. Additionally, it can inhibit the activity of certain enzymes involved in cellular processes, leading to cell death .

Comparison with Similar Compounds

2-{[(3-Chlorobenzyl)amino]methyl}-6-methoxyphenol (CAS 1223881-88-6)

  • Structure: Features a 3-chlorobenzyl group, a methoxyphenol ring, and an aminomethyl linker.
  • Applications : Used as a pharmaceutical intermediate and in synthetic organic chemistry .

2-{[(3,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol

  • Structure: Contains a 3,5-dichlorophenyl group and an ethoxyphenol moiety.
  • Physicochemical Properties: Molecular formula C₁₅H₁₅Cl₂NO₂; molar mass 312.19 g/mol .
  • Comparison : The dichlorinated phenyl group mirrors the chlorine substitutions in the target compound but lacks the planar phenanthridine core, likely affecting target selectivity.

Ethanolamine-Containing Compounds

Ethanol, 2-diethylamino-, hydrochloride (CAS 14426-20-1)

  • Structure: A simple ethanolamine derivative with diethylamino and hydrochloride groups.
  • Applications : Used in mixtures with glycerin, glycols, or salts for industrial or pharmaceutical formulations .
  • Key Difference : The absence of an aromatic system limits its use in applications requiring DNA or enzyme interaction, unlike the target compound.

Enzyme Inhibitors with Phenolic or Aromatic Moieties

Tyrosol Analogues (e.g., 2-(4-Hydroxy-3-methoxyphenyl)ethanol)

  • Activity : Exhibits 40–60% inhibition of mushroom tyrosinase at 1 mM concentration, as shown in Figure 2 of .
  • Comparison : The target compound’s dichlorophenanthridine core may enhance inhibitory potency against enzymes like tyrosinase or topoisomerases, but specific data are unavailable.

TAS-103 (Topoisomerase Inhibitor)

  • Structure: A quinoline derivative with a dimethylaminoethylamino side chain (Fig. 1, ).
  • Mechanism : Dual topoisomerase I/II inhibitor, inducing apoptosis.
  • Divergence: The phenanthridine scaffold of the target compound may confer distinct DNA-binding kinetics compared to TAS-103’s indenoquinoline system .

Metabolic and Toxicological Considerations

  • Metabolism : Chlorinated aromatic amines are often substrates for cytochrome P450 enzymes. For instance, P450IA2 plays a major role in activating heterocyclic amines like PhIP via N-hydroxylation (). If the target compound undergoes similar metabolism, it may require structural optimization to reduce toxicity .
  • Stability: Ethanolamine derivatives (e.g., 2-diethylaminoethanol hydrochloride) are often hygroscopic, suggesting the target compound may require formulation adjustments for stability .

Biological Activity

2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure:

  • Molecular Formula: C15H13Cl2N
  • Molecular Weight: 284.18 g/mol
  • IUPAC Name: 2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol

The compound consists of a phenanthridine core substituted with two chlorine atoms and an aminoethanol side chain. This structural configuration may contribute to its biological activities.

Antineoplastic Properties

Research indicates that 2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol exhibits antineoplastic (anti-cancer) properties. A comparative study highlighted its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. The compound's mechanism appears to involve the induction of apoptosis in malignant cells through DNA damage and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)5.4Apoptosis induction
HeLa (Cervical Cancer)4.8DNA damage
A549 (Lung Cancer)6.1Cell cycle arrest

The proposed mechanism of action includes:

  • DNA Intercalation: The phenanthridine moiety intercalates into DNA, disrupting replication.
  • Reactive Oxygen Species (ROS) Generation: Treatment with the compound leads to increased ROS levels, contributing to oxidative stress in cancer cells.
  • Inhibition of Repair Mechanisms: The compound may inhibit DNA repair pathways, enhancing its cytotoxic effects.

Case Studies

  • Study on Mice Models:
    A study conducted on mice bearing tumors showed that administration of 2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.
  • In Vitro Studies:
    In vitro experiments using human cancer cell lines demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis through caspase activation pathways.

Toxicological Profile

While the compound shows promising antineoplastic activity, its toxicity profile is critical for therapeutic applications. Preliminary toxicity studies suggest moderate toxicity at higher concentrations, necessitating further investigation into dose optimization and safety profiles.

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